molecular formula C30H32N2 B2902885 N,N,N',N'-Tetrabenzylethylenediamine CAS No. 57693-32-0

N,N,N',N'-Tetrabenzylethylenediamine

Cat. No.: B2902885
CAS No.: 57693-32-0
M. Wt: 420.6
InChI Key: OEOVMYVAKUPUBK-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetrabenzylethylenediamine: is an organic compound with the molecular formula C30H32N2. It is a flexible molecule often used as a ligand in coordination chemistry. The compound is characterized by its four benzyl groups attached to an ethylenediamine backbone, making it a valuable reagent in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetrabenzylethylenediamine typically involves the reaction of ethylenediamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of ethylenediamine attack the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of N,N,N’,N’-Tetrabenzylethylenediamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of solvents to optimize yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetrabenzylethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N,N’,N’-Tetrabenzylethylenediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetrabenzylethylenediamine involves its ability to act as a ligand and form complexes with metal ions. The compound’s nitrogen atoms coordinate with metal centers, stabilizing the metal ion and facilitating various chemical reactions. This coordination can influence the reactivity and properties of the metal ion, making it useful in catalysis and other applications .

Comparison with Similar Compounds

    N,N,N’,N’-Tetramethylethylenediamine: Similar structure but with methyl groups instead of benzyl groups.

    N,N,N’,N’-Tetraethylethylenediamine: Ethyl groups replace the benzyl groups.

    N,N,N’,N’-Tetra-n-butylethylenediamine: Butyl groups replace the benzyl groups.

Uniqueness: N,N,N’,N’-Tetrabenzylethylenediamine is unique due to its bulky benzyl groups, which provide steric hindrance and influence the compound’s reactivity and coordination properties. This makes it particularly useful in forming stable complexes with metal ions and in applications requiring specific steric and electronic environments .

Properties

IUPAC Name

N,N,N',N'-tetrabenzylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2/c1-5-13-27(14-6-1)23-31(24-28-15-7-2-8-16-28)21-22-32(25-29-17-9-3-10-18-29)26-30-19-11-4-12-20-30/h1-20H,21-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOVMYVAKUPUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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